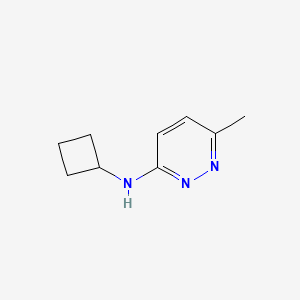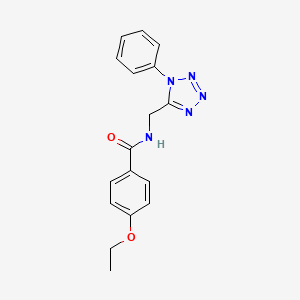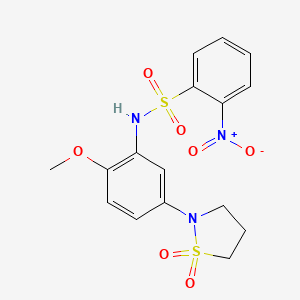![molecular formula C22H23N3O5 B2451550 6-benzyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 899943-00-1](/img/structure/B2451550.png)
6-benzyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring. It also has a benzyl group attached at the 6-position and a trimethoxyphenyl group at the 4-position .
Molecular Structure Analysis
The trimethoxyphenyl (TMP) group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrolo[3,4-d]pyrimidine core and the electron-donating methoxy groups on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
The compound 6-benzyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has been utilized in the synthesis of various derivatives through chemical reactions such as 1,3-dipolar cycloaddition, showcasing its versatility in forming structurally diverse molecules. This adaptability is crucial for creating compounds with potential applications in different scientific fields, such as materials science and pharmaceuticals (Kaur, Singh, & Singh, 2013).
Advanced Molecular Structures and Interactions
In-depth studies of molecular structures based on the core structure of pyrrolo[3,4-d]pyrimidine-2,5-dione have led to findings on how specific substitutions and configurations can influence molecular behavior and interactions. For instance, understanding the absence of dimerization in isomeric compounds due to interchanged substitutions provides valuable insights into molecular dynamics and stability, which are pivotal for designing molecules with desired properties (Avasthi et al., 2002).
Synthesis of Complex Heterocyclic Compounds
The compound serves as a precursor or an integral part in the synthesis of complex heterocyclic compounds, such as pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine-1,3(2H,4H)-diones and thiadiazine derivatives. These compounds have potential applications in various fields including pharmaceuticals, agrochemicals, and materials science due to their structural complexity and unique chemical properties (Gasparyan et al., 2016).
Role in Luminescent Polymer Synthesis
In the realm of materials science, derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione, which is structurally related to the compound , have been synthesized and incorporated into polymers to imbue them with luminescent properties. This application is particularly relevant in the development of new materials for optoelectronic devices, highlighting the compound's contribution beyond the pharmaceutical domain (Zhang & Tieke, 2008).
Mecanismo De Acción
Target of Action
Compounds containing the3,4,5-trimethoxyphenyl (TMP) group, which is present in this compound, have been known to effectively inhibit various targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
It is known that the tmp group plays a critical role in the fitting of certain analogs into thecolchicine binding site (CBS) of the αβ-tubulin heterodimer . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Compounds containing the tmp group have been associated with various bioactivity effects, indicating their potential to affect a wide range of biochemical pathways .
Result of Action
Compounds containing the tmp group have displayed notable anti-cancer effects , suggesting that this compound might have similar effects.
Action Environment
It is known that the solvent plays an important role in the formation and control of the structures of certain tmp-based compounds , suggesting that similar environmental factors might influence the action of this compound.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The 6-benzyl-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
6-Benzyl-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, TMP-based compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Molecular Mechanism
The mechanism of action of 6-benzyl-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-benzyl-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-benzyl-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
6-Benzyl-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 6-benzyl-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione within cells and tissues involve interactions with various transporters or binding proteins. It can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
6-benzyl-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-28-16-9-14(10-17(29-2)20(16)30-3)19-18-15(23-22(27)24-19)12-25(21(18)26)11-13-7-5-4-6-8-13/h4-10,19H,11-12H2,1-3H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYMIZVWQZMVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CN(C3=O)CC4=CC=CC=C4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride](/img/structure/B2451471.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2451473.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2451474.png)
![1'-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2451476.png)
![[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2451478.png)
![5-[1-cyclopentyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-N-(4-methylbenzyl)-2-furamide](/img/structure/B2451480.png)


![N-(4-ethoxyphenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2451485.png)



![methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2451490.png)